![molecular formula C29H22ClNO3 B4023023 4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023023.png)
4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Description
This compound is part of a broader family of compounds known for their potential applications in psychotropic, anti-HIV activities, and various pharmacological properties. Its structure is related to chlorpromazine and aminoperazine analogues, suggesting its potential in medical research, particularly in the context of psychotropic and anti-HIV activities (Kossakowski, Wojciechowska, & Kozioł, 2006).
Synthesis Analysis
The synthesis of amino derivatives of this compound, aiming at psychotropic and/or anti-HIV agents, has been documented. These derivatives are prepared through a series of reactions, highlighting the compound's versatility and potential for further modification to enhance its biological activity (Kossakowski, Wojciechowska, & Kozioł, 2006).
Molecular Structure Analysis
Spectroscopic techniques, including FT-IR and FT-Raman, along with quantum chemical calculations, have been employed to investigate the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of this compound. The studies provide insights into the compound's stability, charge transfer, and hyper-conjugative interactions, which are crucial for understanding its chemical behavior and potential applications (Renjith et al., 2014).
Chemical Reactions and Properties
This compound and its derivatives have been evaluated for antibacterial, antifungal, and antiviral activities, showing promising results against specific strains of bacteria, fungi, and viruses. Such activities suggest the compound's potential for developing new therapeutic agents (Stefanska et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems and its potential pharmaceutical applications. However, specific studies directly addressing these properties of the compound were not identified in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical agents, stability under various conditions, and potential for chemical modifications, are critical for its application in drug development and other fields. The compound's interactions with azide and cyanide ions, leading to the formation of pyrazolinone derivatives and other products, indicate its reactive nature and potential for further chemical transformations (Youssef, 2007).
properties
IUPAC Name |
10-benzhydrylidene-4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClNO3/c1-34-23-15-12-19(30)16-22(23)31-28(32)26-20-13-14-21(27(26)29(31)33)25(20)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-16,20-21,26-27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCHHCDXVNGUTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methoxyphenyl)-8-(diphenylmethylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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